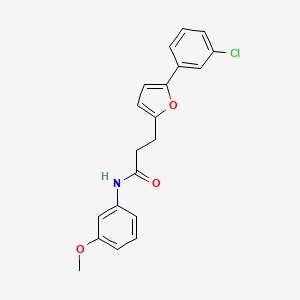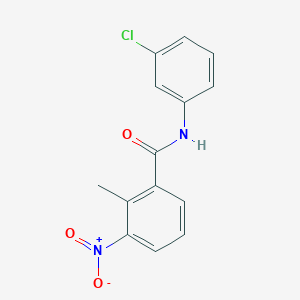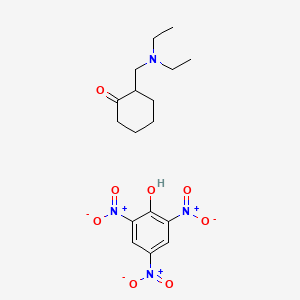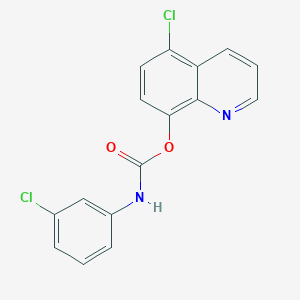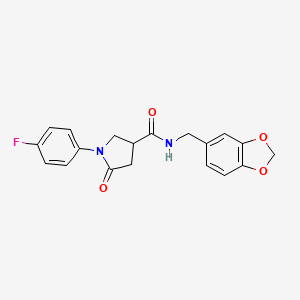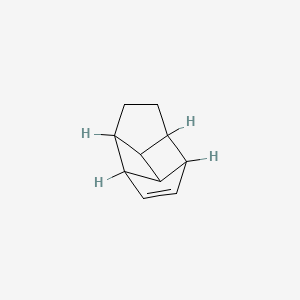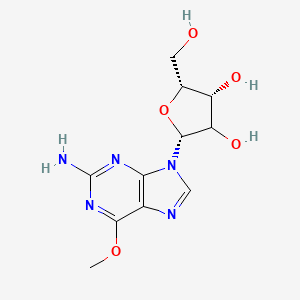
May & Grunwald's stain
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
May & Grunwald’s stain is a Romanowsky-type stain used primarily in hematology and cytology for the differential staining of blood smears and bone marrow samples. It is a combination of methylene blue and eosin, which allows for the visualization of different cellular components based on their acidic or basic properties .
準備方法
Synthetic Routes and Reaction Conditions
-
May-Grünwald Stain
- Dissolve 0.3 grams of May-Grünwald dye in 100 milliliters of absolute methanol.
- Warm the mixture to 50°C in a water bath for a few hours and allow it to cool to room temperature.
- Stir the mixture on a magnetic stirrer for 24 hours.
- Filter the mixture to obtain the stain .
-
Giemsa Stain
- Add 1.0 gram of Giemsa dye into 66 milliliters of glycerol and warm the mixture in a conical flask for 1-2 hours at 50°C.
- Cool the mixture to room temperature and add 66 milliliters of absolute methanol.
- Leave the mixture to dissolve for 2-3 days, mixing it at intervals.
- Filter the mixture to obtain the stain .
Industrial Production Methods
The industrial production of May & Grunwald’s stain involves large-scale synthesis of the dye components, followed by their combination in precise ratios. The process is automated to ensure consistency and quality control. The dyes are mixed with solvents and buffers, filtered, and packaged for distribution .
化学反応の分析
Types of Reactions
May & Grunwald’s stain undergoes several types of chemical reactions, including:
Acid-Base Reactions: The stain differentially binds to acidic and basic components of cells.
Adsorption: The dye molecules adsorb onto cellular components based on their chemical affinities
Common Reagents and Conditions
Reagents: May-Grünwald dye, Giemsa dye, absolute methanol, glycerol, phosphate buffer (pH 6.8).
Conditions: The staining process typically involves fixing the cells with methanol, followed by staining with the dye solutions under controlled pH conditions
Major Products Formed
The major products formed during the staining process are the stained cellular components, which include:
Nuclei: Stained blue or purple due to the binding of methylene blue.
科学的研究の応用
May & Grunwald’s stain is widely used in various scientific research applications, including:
Hematology: For the differential staining of blood smears and bone marrow samples to identify and classify different types of white blood cells, such as lymphocytes, granulocytes, and monocytes
Cytology: For the staining of cytological smears, including fine-needle aspiration samples, to detect abnormalities such as cancer cells or infections
Histopathology: For the staining of tissue sections to visualize cellular morphology and detect pathological changes
Microbiology: For the staining of microbial samples to identify and classify different types of bacteria and other microorganisms
作用機序
May & Grunwald’s stain works by differentially staining different cellular components based on their acidic or basic properties. Acidic components, such as DNA and chromatin, stain blue or purple due to the binding of methylene blue, while basic components, such as cytoplasm and proteins, stain pink or red due to the binding of eosin. The stain also highlights nuclear structures, such as nucleoli and nuclear membranes .
類似化合物との比較
Similar Compounds
Giemsa Stain: Similar to May & Grunwald’s stain, Giemsa stain is also a Romanowsky-type stain used for the differential staining of blood smears and bone marrow samples
Leishman Stain: Another Romanowsky-type stain used for similar applications in hematology and cytology
Wright Stain: A Romanowsky-type stain used primarily in the United States for the differential staining of blood smears
Uniqueness
May & Grunwald’s stain is unique in its combination of methylene blue and eosin, which allows for the differential staining of cellular components based on their acidic or basic properties. This combination provides a clear and detailed visualization of cellular morphology, making it a valuable tool in various scientific research applications .
特性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
(2R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1 |
InChIキー |
IXOXBSCIXZEQEQ-PKJMTWSGSA-N |
異性体SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N |
正規SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




